
N-(Adamantan-1-yl)-4-Aminobenzamid
Übersicht
Beschreibung
N-(Adamantan-1-yl)-4-aminobenzamide: is a chemical compound that combines the adamantane structure with a benzamide moiety Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, while benzamide is a simple amide of benzoic acid
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Activity Against Dengue Virus (DENV)
N-(Adamantan-1-yl)-4-aminobenzamide has been investigated for its antiviral properties, specifically its efficacy against the dengue virus. Research indicates that this compound exhibits significant anti-DENV serotype 2 activity with an IC50 value of 22.2 µM and low cytotoxicity (CC50 < 100 µM) . The mechanism of action is believed to involve inhibition of viral replication, likely through interaction with viral proteins during the replication cycle .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
This compound also shows potential as a DPP-IV inhibitor, which is crucial for glucose metabolism and a target in diabetes treatment. The adamantane structure may enhance binding affinity due to its hydrophobic characteristics, making it a candidate for further pharmacological studies . Structural modifications could improve its efficacy or reduce side effects, thus enhancing its therapeutic potential.
Organic Chemistry
Synthesis of Novel Compounds
N-(Adamantan-1-yl)-4-aminobenzamide serves as a precursor in the synthesis of various adamantane derivatives. The synthesis typically involves nucleophilic substitution reactions where the amine group reacts with electrophiles such as 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions . This method significantly increases yields and reduces reaction times compared to traditional methods.
Development of Hybrid Compounds
The compound has been utilized in creating hybrid structures that combine features of known DENV inhibitors and other active agents. For example, derivatives like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide have been synthesized to explore their enhanced biological activities . These hybrids have shown promising results in inhibiting DENV protease, indicating their potential as effective antiviral agents.
Comparative Studies
To understand the uniqueness of N-(Adamantan-1-yl)-4-aminobenzamide, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Contains methoxy and phenylethyl groups | DPP-IV inhibitor |
N-(4-acetylphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Acetyl group enhances lipophilicity | DPP-IV inhibitor |
N-(adamantan-1-yl)-benzamide | Similar adamantane core but lacks amino substitution | Potential antiviral properties |
N-(Adamantan-1-yl)-4-aminobenzamide stands out due to its combination of the adamantane structure with a 4-amino substitution on the benzene ring, which may confer distinct biochemical properties compared to other aminobenzamides. Its potential as a DPP-IV inhibitor further distinguishes it from similar compounds that may not exhibit this specific activity .
Wirkmechanismus
Target of Action
N-(Adamantan-1-yl)-4-aminobenzamide is a synthetic compound that has been studied for its potential antiviral properties, particularly against the Dengue virus (DENV) It’s known that the compound comprises structural features of known denv inhibitors, amantadine, and benzsulfonamide derivatives .
Mode of Action
It’s believed that the compound interacts with its targets in a way that inhibits the replication of the dengue virus
Biochemical Pathways
The biochemical pathways affected by N-(Adamantan-1-yl)-4-aminobenzamide are related to the replication cycle of the Dengue virus . The compound is thought to interfere with various stages in the DENV replication cycle, making them potential targets for the inhibition of the virus . The downstream effects of these interactions are yet to be fully explored.
Result of Action
The molecular and cellular effects of N-(Adamantan-1-yl)-4-aminobenzamide’s action are primarily its significant anti-DENV serotype 2 activity and low cytotoxicity . The compound has shown significant activity against DENV serotype 2 (IC50 = 22.2 µM and 42.8 µM) and low cytotoxicity (CC50 < 100 µM) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of 1-bromoadamantane with carboxylic acid amides: This method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes, yielding N-(adamantan-1-yl)amides in 70-90% yield.
Microwave-assisted synthesis: Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions.
Industrial Production Methods: While specific industrial production methods for N-(adamantan-1-yl)-4-aminobenzamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Oxidation and Reduction Reactions: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens (e.g., bromine) and catalysts like manganese salts are commonly used.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are typical.
Major Products Formed:
Substitution Reactions: Products include various substituted adamantane derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide moiety.
Vergleich Mit ähnlichen Verbindungen
N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and are synthesized using similar methods.
Adamantane derivatives: Compounds like N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide also feature the adamantane structure and have unique applications.
Uniqueness: N-(Adamantan-1-yl)-4-aminobenzamide is unique due to its combination of the adamantane and benzamide structures, which confer specific chemical and biological properties. This dual structure allows for diverse applications in drug development and materials science, distinguishing it from other adamantane derivatives.
Biologische Aktivität
N-(Adamantan-1-yl)-4-aminobenzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the adamantane structure, known for its rigid cage-like configuration, with a 4-aminobenzamide moiety, which contributes to its pharmacological properties. This article explores the biological activity of N-(Adamantan-1-yl)-4-aminobenzamide, focusing on its antiviral properties, enzyme inhibition potential, and implications for drug development.
1. Antiviral Properties
N-(Adamantan-1-yl)-4-aminobenzamide has been primarily studied for its antiviral activity against the Dengue virus (DENV). Research indicates that this compound exhibits significant anti-DENV serotype 2 activity while demonstrating low cytotoxicity in vitro.
The mechanism by which N-(Adamantan-1-yl)-4-aminobenzamide exerts its antiviral effects involves interaction with specific viral targets that inhibit the replication cycle of DENV. It is believed to act at a later stage during the viral life cycle, potentially through inhibition of DENV protease activity, which is crucial for viral maturation and replication .
2. Enzyme Inhibition Potential
In addition to its antiviral properties, N-(Adamantan-1-yl)-4-aminobenzamide has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This characteristic positions the compound as a candidate for developing treatments for metabolic disorders such as diabetes.
Structure-Activity Relationship (SAR)
The unique adamantane structure may enhance binding affinity to DPP-IV due to its hydrophobic characteristics. Comparative studies with similar compounds have highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards DPP-IV's active site .
3. Comparative Analysis of Related Compounds
To better understand the potential of N-(Adamantan-1-yl)-4-aminobenzamide, it is useful to compare it with other compounds featuring similar structural motifs. The following table summarizes some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Contains methoxy and phenylethyl groups | DPP-IV inhibitor |
N-(4-acetylphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Acetyl group enhances lipophilicity | DPP-IV inhibitor |
N-(adamantan-1-yl)benzamide | Similar adamantane core but lacks amino substitution | Potential antiviral properties |
N-(Adamantan-1-yl)-4-aminobenzamide stands out due to its combination of the adamantane structure with a 4-amino substitution on the benzene ring, which may confer distinct biochemical properties compared to other aminobenzamides.
4. Case Studies and Research Findings
Several studies have evaluated the biological activity of N-(Adamantan-1-yl)-4-aminobenzamide:
- Antiviral Activity : A study demonstrated that N-(Adamantan-1-yl)-4-aminobenzamide effectively inhibited DENV replication in vitro with minimal cytotoxic effects on host cells .
- DPP-IV Inhibition : In vitro assays indicated that modifications in the compound's structure could enhance its inhibitory effects on DPP-IV, suggesting potential applications in diabetes management.
- Synthesis and Evaluation : Research involving the synthesis of various derivatives showed promising results in terms of biological activity, highlighting the importance of structural optimization .
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLISZLBSUORER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218939 | |
Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68835-57-4 | |
Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.